N-(5-Methyl-2H-tetrazol-2-yl)-1-phenylmethanimine
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Overview
Description
N-(5-Methyl-2H-tetrazol-2-yl)-1-phenylmethanimine is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a methyl group at the 5-position of the tetrazole ring and a phenylmethanimine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methyl-2H-tetrazol-2-yl)-1-phenylmethanimine typically involves the reaction of 5-methyl-2H-tetrazole with benzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the formation of the imine bond .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(5-Methyl-2H-tetrazol-2-yl)-1-phenylmethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted tetrazoles with various functional groups.
Scientific Research Applications
N-(5-Methyl-2H-tetrazol-2-yl)-1-phenylmethanimine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(5-Methyl-2H-tetrazol-2-yl)-1-phenylmethanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to interact with biological targets in a similar manner. This interaction can lead to the inhibition or activation of specific pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
2-(2H-Tetrazol-2-yl)acetamide: Another tetrazole derivative with different functional groups.
N-[4-(5-Methyl-2H-tetrazol-2-yl)phenyl]-2-phenyl-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide: A compound with a similar tetrazole ring but different substituents.
1-(5-Methyl-2H-tetrazol-2-yl)acetone: A related compound with a ketone group instead of an imine.
Uniqueness
N-(5-Methyl-2H-tetrazol-2-yl)-1-phenylmethanimine is unique due to its specific combination of a methyl-substituted tetrazole ring and a phenylmethanimine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
834864-13-0 |
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Molecular Formula |
C9H9N5 |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
N-(5-methyltetrazol-2-yl)-1-phenylmethanimine |
InChI |
InChI=1S/C9H9N5/c1-8-11-13-14(12-8)10-7-9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
GSHIZESIXDZBBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(N=N1)N=CC2=CC=CC=C2 |
Origin of Product |
United States |
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